2-Amino-9H-pyrido[2,3-b]indole-15N3 is a heterocyclic compound that has garnered attention due to its mutagenic properties and presence in various pyrolyzed materials, particularly in cooked foods and tobacco smoke. This compound is classified under the category of heterocyclic amines, which are known for their potential carcinogenic effects. The compound's structure includes a pyridoindole framework, making it significant in studies related to mutagenesis and carcinogenesis.
2-Amino-9H-pyrido[2,3-b]indole-15N3 is derived from the pyrolysis of amino acids and proteins, particularly during high-temperature cooking processes. It is often found in grilled or charred meats and is also present in tobacco smoke. The compound is classified as a heterocyclic aromatic amine, a group of compounds that have been associated with increased cancer risk due to their ability to form DNA adducts.
The synthesis of 2-Amino-9H-pyrido[2,3-b]indole-15N3 can be achieved through several methods, primarily focusing on the pyrolysis of specific precursors. The most common method involves the thermal degradation of tryptophan or other amino acids under high temperatures, which leads to the formation of this compound as a byproduct.
The molecular formula of 2-Amino-9H-pyrido[2,3-b]indole-15N3 is . Its structure consists of a fused pyridine and indole ring system with an amino group at the second position.
2-Amino-9H-pyrido[2,3-b]indole-15N3 can undergo several chemical reactions:
The reactivity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on DNA.
The mechanism by which 2-Amino-9H-pyrido[2,3-b]indole-15N3 exerts its mutagenic effects involves metabolic activation followed by interaction with DNA.
Studies have demonstrated that exposure to this compound results in increased mutation rates in bacterial models such as Salmonella typhimurium .
Heterocyclic aromatic amines (HAAs) represent a class of potent mutagenic and carcinogenic compounds generated during the thermal processing of protein-rich foods. These compounds are chemically classified based on their formation mechanisms and structural features. Thermic HAAs (e.g., PhIP, MeIQx) form at temperatures between 100°C–300°C through Maillard reactions involving creatinine, amino acids, and sugars in muscle meats. In contrast, pyrolytic HAAs like 2-Amino-9H-pyrido[2,3-b]indole (AαC; unlabeled CAS 26148-68-5) arise at temperatures exceeding 300°C via direct pyrolysis of amino acids or proteins [4] [6]. AαC exemplifies the β-carboline family of HAAs, characterized by a tetracyclic structure integrating pyridine and indole rings with an exocyclic amino group (–NH₂) at position 2. This configuration enables metabolic activation into DNA-reactive species [6] [10].
The occurrence of AαC is widespread in common dietary sources. Analytical studies using LC-MS/MS methodologies have quantified AαC in grilled and fried meats at concentrations up to 1.90 ng/g, particularly in pork cooked at high temperatures [4]. Its significance in food toxicology stems from its classification by the International Agency for Research on Cancer (IARC) as a Group 2B agent ("possibly carcinogenic to humans") based on sufficient evidence of carcinogenicity in experimental models, including induction of hemangioendothelial sarcomas and hepatocellular tumors in mice [6]. Unlike thermic HAAs (e.g., PhIP), which predominantly form in meats, AαC is also detected in non-meat pyrolytic products like tobacco smoke and charred plant proteins, indicating diverse exposure routes [3] [6].
Table 1: Classification and Occurrence of Select HAAs in Cooked Foods
HAA Compound | Formation Class | Primary Food Sources | Typical Concentrations (ng/g) |
---|---|---|---|
AαC | Pyrolytic | Grilled pork, fried chicken | 0.12 - 1.90 [4] |
PhIP | Thermic | Fried fish, chicken | 0.33 - 7.19 [4] |
MeIQx | Thermic | Beef, poultry | Not detected in recent surveys [4] |
Isotopic labeling, particularly with stable nitrogen-15 (15N), has revolutionized the study of HAAs by enabling precise tracking of their metabolic fate and interactions with biological molecules. The triply labeled analog 2-Amino-9H-pyrido[2,3-b]indole-15N3 (CAS 1189920-50-0) incorporates 15N atoms at the indolic nitrogen (position 9), pyridinic nitrogen (position 10), and the exocyclic amino group (position 2) [3] [5]. This strategic labeling creates a mass shift of +3 Da compared to the natural compound (molecular weight 186.19 vs. 183.21), facilitating unambiguous differentiation via mass spectrometry without altering chemical reactivity [5] [8].
The 15N3-labeling is indispensable in quantitative analytical workflows. When used as an internal standard, AαC-15N3 corrects for losses during sample preparation and matrix effects during instrumental analysis. For example, in solid-phase extraction (SPE)-LC-MS/MS methods, it enables accurate quantification of AαC in complex food matrices like grilled meats by compensating for extraction efficiency variations and ion suppression [4]. The mass transitions monitored (e.g., m/z 187.1 → 169.1 for AαC-15N3 vs. 184.1 → 140.2 for unlabeled AαC) provide specific detection even in trace-level analyses [4].
Beyond analytics, AαC-15N3 serves as a critical tool in molecular toxicology studies. It allows researchers to:
Table 2: Characteristics of AαC and Its Isotopically Labeled Analog
Property | AαC (Unlabeled) | AαC-15N3 |
---|---|---|
CAS Number | 26148-68-5 [9] | 1189920-50-0 [5] |
Molecular Formula | C₁₁H₉N₃ | C₁₁H₉15N₃ [8] |
Molecular Weight | 183.21 g/mol [9] | 186.19 g/mol [5] |
Primary Applications | Mutagenicity reference standard | Internal standard for LC-MS/MS, metabolic tracer [4] [5] |
Detection in MS | Precursor ion: m/z 184.1 | Precursor ion: m/z 187.1 [4] |
The synthesis of AαC-15N3 typically involves 15N-enriched precursors under controlled pyrolysis conditions, yielding >95% purity as confirmed by HPLC [5] [7]. Commercial availability, though limited (e.g., 500 µg ≈ $930), ensures accessibility for targeted toxicological research [3] [5].
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